Ametryn
Overview
Description
Ametryn is a triazine herbicide primarily used to control broadleaf weeds and annual grasses in various crops such as sugarcane, pineapple, and bananas . It inhibits photosynthesis and other enzymatic processes in plants, making it an effective herbicide . This compound is moderately soluble in water and more soluble in organic solvents .
Mechanism of Action
Target of Action
Ametryn, a member of the triazine herbicides, primarily targets broadleaf weeds and partially grasses . Its main target within these organisms is the D1 protein of photosystem II . This protein plays a crucial role in the photosynthetic electron transport chain .
Mode of Action
This compound acts by inhibiting photosynthesis at photosystem II . It binds specifically to the D1 proteins of photosystem II, thereby blocking the electron transport chain and preventing photosynthesis . This disruption of photosynthesis leads to the death of the weed, thereby controlling its growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is photosynthesis, specifically the electron transport chain in photosystem II . The blockage of this pathway disrupts the plant’s ability to produce energy, leading to its death . Additionally, exposure to this compound can result in oxidative damage due to an increase in the production of reactive oxygen species (ROS) .
Pharmacokinetics
This compound is moderately soluble in water but much more so in organic solvents . It is moderately persistent in soils and can persist for a long time in water under certain conditions . The solubility of this compound can be significantly increased through the formation of multicomponent crystals , which could enhance its bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. It is moderately persistent in soils and can persist for a long time in water under certain conditions . High rainfall, floods, and furrow irrigation can lead to the movement of this compound both vertically and laterally in soil . The persistence of this compound in the environment can lead to its accumulation, potentially impacting non-target organisms and ecosystems .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ametryn is synthesized through a series of chemical reactions involving triazine derivatives. . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using similar reaction pathways as in laboratory synthesis. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets regulatory standards .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: this compound sulfoxide and this compound sulfone.
Reduction: Amino derivatives of this compound.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
Ametryn has several applications in scientific research:
Comparison with Similar Compounds
Simazine: Similar to atrazine and ametryn, used for controlling broadleaf weeds.
Propazine: Another triazine herbicide with similar applications but different chemical properties.
Uniqueness of this compound: this compound is unique in its specific application to crops like sugarcane and pineapple, where it provides effective weed control with minimal crop damage . Its moderate solubility in water and higher solubility in organic solvents make it versatile for various agricultural practices .
Properties
IUPAC Name |
4-N-ethyl-6-methylsulfanyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N5S/c1-5-10-7-12-8(11-6(2)3)14-9(13-7)15-4/h6H,5H2,1-4H3,(H2,10,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVYBGPQFYCBGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)SC)NC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N5S | |
Record name | AMETRYN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18057 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023869 | |
Record name | Ametryn | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals. Melting point 190-192 °F (88-89 °C). Used as a herbicide., Colorless or white solid; [HSDB] | |
Record name | AMETRYN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18057 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Ametryn | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3624 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Boiling Point |
337 °C at 98.6 kPa | |
Record name | Ametryne | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1710 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 209 mg/L at 25 °C, Solubilities in organic solvents at 25 °C.[Table#3496] | |
Record name | Ametryne | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1710 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.18 at 22 °C | |
Record name | Ametryne | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1710 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000274 [mmHg], VP: 8.4X10-7 mm Hg at 20 °C, 2.74X10-6 mm Hg at 25 °C | |
Record name | Ametryn | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3624 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Ametryne | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1710 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Mode of Herbicidal Action: Like other triazines, ametryn inhibits photosynthesis and other enzymatic processes. It is a selective systemic herbicide, absorbed by the leaves and roots, with translocation acropetally in the xylem, and accumulation in the apical meristems., ... Their chief mode of action appears to involve carbohydrate metabolism. The chlorinated s-triazines inhibit starch accumulation by blocking the production of sugars. Similar behavior has been shown for the methoxy & methylthio-s-triazines. It has been reported that the s-triazines affect the tricarboxylic acid cycle with activation of phospho-phenyl pyruvate-carboxylase causing the disappearance of sucrose & glyceric acid with the formation of aspartic & malic acids. /s-Triazines/, Since chlorosis is the first sign of the effect of triazines on plants, interference with carbon dioxide assimilation and sugar formation can be expected. Studies showing that hill reaction is inhibited confirmed this. /Triazines/, Inhibition of photosynthesis by disruption of light reactions and blockade of electron transport is the mechanism of action of the 1,3,5-triazine herbicides. /1,3,5-Triazines, from table/ | |
Record name | Ametryne | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1710 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White powder, Colorless crystals | |
CAS No. |
834-12-8 | |
Record name | AMETRYN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18057 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Ametryn | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=834-12-8 | |
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Record name | Ametryn [ANSI:BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000834128 | |
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Record name | Ametryn | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163044 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Ametryn | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ametryn | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.486 | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMETRYN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1SPQ95183Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Ametryne | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1710 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
83.6 °C | |
Record name | Ametryne | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1710 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
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